molecular formula C7H9FN2 B12973151 (5-Fluoro-4-methylpyridin-2-YL)methanamine

(5-Fluoro-4-methylpyridin-2-YL)methanamine

Cat. No.: B12973151
M. Wt: 140.16 g/mol
InChI Key: DYWOZZXCGLYMAM-UHFFFAOYSA-N
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Description

(5-Fluoro-4-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-4-methylpyridin-2-YL)methanamine typically involves the fluorination of a pyridine derivative followed by the introduction of a methanamine group. One common method starts with 4-fluoro-3-methylphenol as the starting material. The process involves several steps, including bromination, O-alkylation, cyclization, and reduction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-4-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine or amine positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-Fluoro-4-methylpyridin-2-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoro-4-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyridin-2-yl)methanamine: Similar in structure but lacks the fluorine atom.

    (4-Methylpyridin-2-yl)methanamine: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness

The presence of the fluorine atom in (5-Fluoro-4-methylpyridin-2-YL)methanamine makes it unique compared to its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,3,9H2,1H3

InChI Key

DYWOZZXCGLYMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)CN

Origin of Product

United States

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